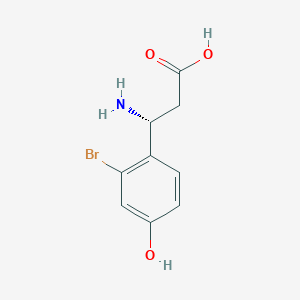
1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring, a fluorophenyl group, and an imidazole moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-fluorophenylacetonitrile with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like benzyltriethylammonium chloride. The reaction mixture is heated to facilitate the formation of the cyclopropane ring .
Analyse Chemischer Reaktionen
1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
1-(4-(4-Fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropane-1-carbonitrile: This compound lacks the imidazole moiety, making it less versatile in biological applications.
1-(4-Chlorophenyl)cyclopropane-1-carbonitrile: The chlorine atom provides different reactivity compared to the fluorine atom, affecting the compound’s chemical behavior.
1-(4-Nitrophenyl)cyclopropane-1-carbonitrile: The nitro group introduces additional reactivity, making this compound useful in different synthetic applications.
These comparisons highlight the unique features of this compound, particularly its imidazole moiety and fluorophenyl group, which contribute to its diverse applications and reactivity.
Eigenschaften
Molekularformel |
C13H10FN3 |
|---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
1-[4-(4-fluorophenyl)imidazol-1-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C13H10FN3/c14-11-3-1-10(2-4-11)12-7-17(9-16-12)13(8-15)5-6-13/h1-4,7,9H,5-6H2 |
InChI-Schlüssel |
IBJSKGDSXXILMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)N2C=C(N=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)

![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)

![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236128.png)




![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)
![2-[(1S,2S,6R,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride](/img/structure/B15236168.png)
![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)

